(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid
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Overview
Description
(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-(sec-Butyl)-5-chloropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the pyridine ring. This combination allows for versatile reactivity, enabling a wide range of chemical transformations. The sec-butyl group also imparts steric effects that can influence the compound’s reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C9H13BClNO2 |
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Molecular Weight |
213.47 g/mol |
IUPAC Name |
(6-butan-2-yl-5-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BClNO2/c1-3-6(2)9-8(11)4-7(5-12-9)10(13)14/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
YRZOSNAPNPXTHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(C)CC)Cl)(O)O |
Origin of Product |
United States |
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